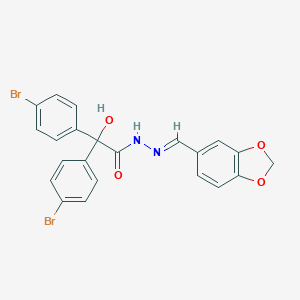![molecular formula C18H20N4OS B415632 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B415632.png)
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the phenyl and dimethylphenoxy groups adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(3,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 1-(4-methylphenyl)-1H-tetraazole-5-thiol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the tetraazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-chlorophenyl)-1H-tetraazole
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-fluorophenyl)-1H-tetraazole
Uniqueness
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the sulfanyl and tetraazole groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H20N4OS |
|---|---|
Peso molecular |
340.4g/mol |
Nombre IUPAC |
5-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C18H20N4OS/c1-13-4-7-16(8-5-13)22-18(19-20-21-22)24-11-10-23-17-9-6-14(2)15(3)12-17/h4-9,12H,10-11H2,1-3H3 |
Clave InChI |
SSBMXZRJCLERIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC(=C(C=C3)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)
![2-[4-(allyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B415552.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415553.png)

![ethyl 2-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoate](/img/structure/B415559.png)

![7-(3-bromobenzyl)-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415561.png)
![7-(3-bromobenzyl)-8-[(2-chloroethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415563.png)


![1-[(1-benzhydryl-1H-tetraazol-5-yl)(3,5-dichloro-2-methoxyphenyl)methyl]piperidine](/img/structure/B415568.png)

![2-[2-(4-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B415571.png)
